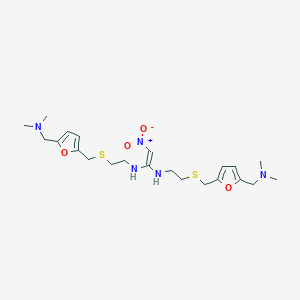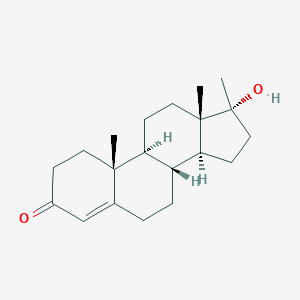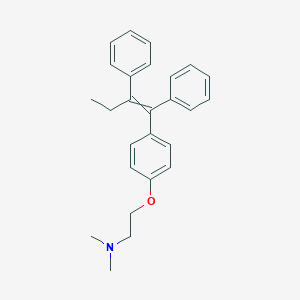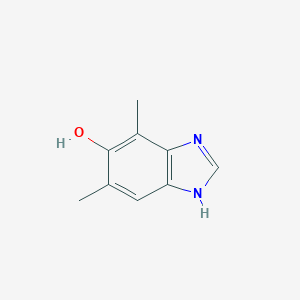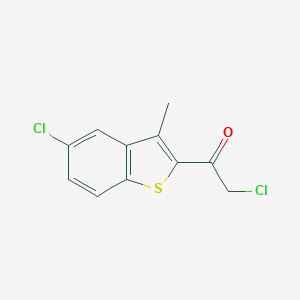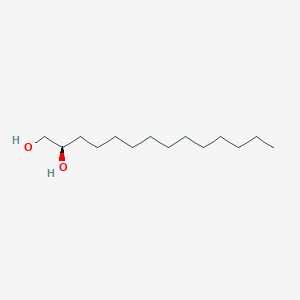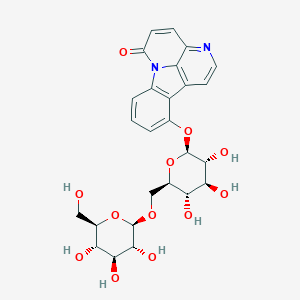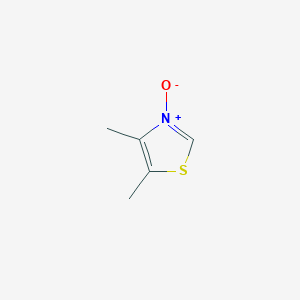
Thiazole, 4,5-dimethyl-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4,5-dimethyl-, 3-oxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of thiazole, 4,5-dimethyl-, 3-oxide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth. Thiazole, 4,5-dimethyl-, 3-oxide also induces apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Thiazole, 4,5-dimethyl-, 3-oxide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell growth, leading to the death of cancer cells. Thiazole, 4,5-dimethyl-, 3-oxide also induces apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazole, 4,5-dimethyl-, 3-oxide has several advantages for lab experiments. This compound is easy to synthesize and has a high yield, making it a cost-effective reagent for organic synthesis. Thiazole, 4,5-dimethyl-, 3-oxide is also stable under normal laboratory conditions, making it easy to handle.
However, there are also limitations to using thiazole, 4,5-dimethyl-, 3-oxide in lab experiments. This compound is toxic and should be handled with care. Additionally, thiazole, 4,5-dimethyl-, 3-oxide has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on thiazole, 4,5-dimethyl-, 3-oxide. One potential direction is to study the compound's potential as an anti-cancer agent further. Studies have shown promising results in inhibiting the growth of cancer cells, and more research is needed to understand the mechanism of action fully.
Another potential direction for research is to explore the use of thiazole, 4,5-dimethyl-, 3-oxide in organic synthesis further. This compound has unique properties that make it a promising candidate for producing specific compounds with desirable properties.
Finally, future research could focus on developing new methods for synthesizing thiazole, 4,5-dimethyl-, 3-oxide. Current methods have a yield of around 70%, and developing more efficient methods could make this compound more accessible for scientific research.
Conclusion:
Thiazole, 4,5-dimethyl-, 3-oxide is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. This compound has unique properties that make it a promising candidate for producing specific compounds with desirable properties. Thiazole, 4,5-dimethyl-, 3-oxide has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on exploring the compound's potential as an anti-cancer agent further, developing new methods for synthesizing thiazole, 4,5-dimethyl-, 3-oxide, and exploring its use in organic synthesis further.
Synthesemethoden
Thiazole, 4,5-dimethyl-, 3-oxide is synthesized through a specific method that involves the reaction of 4,5-dimethylthiazole with hydrogen peroxide in the presence of acetic acid. This method is known as the Baeyer-Villiger oxidation and produces thiazole, 4,5-dimethyl-, 3-oxide with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Thiazole, 4,5-dimethyl-, 3-oxide has potential applications in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. Thiazole, 4,5-dimethyl-, 3-oxide is used as a reagent in organic synthesis to produce various compounds with specific properties.
Another potential application of thiazole, 4,5-dimethyl-, 3-oxide is in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent. Studies have shown that thiazole, 4,5-dimethyl-, 3-oxide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
141305-45-5 |
|---|---|
Produktname |
Thiazole, 4,5-dimethyl-, 3-oxide |
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
4,5-dimethyl-3-oxido-1,3-thiazol-3-ium |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3 |
InChI-Schlüssel |
FEZCWDAYYXZVNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1[O-])C |
Kanonische SMILES |
CC1=C(SC=[N+]1[O-])C |
Synonyme |
Thiazole, 4,5-dimethyl-, 3-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




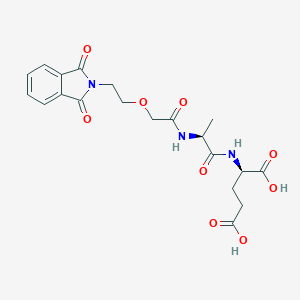
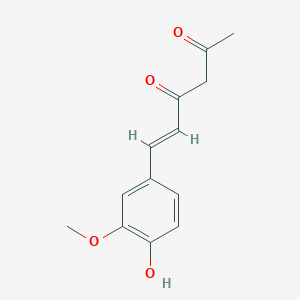
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
